2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid

pKa ionization state bioisostere

2-[5-(Thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid (CAS 871909-87-4) is a synthetic heterocyclic building block belonging to the 5-aryl-2H-tetrazol-2-yl alkanoic acid class. The compound combines a thiophene ring, a 2H-tetrazole moiety, and a butanoic acid side chain.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27
CAS No. 871909-87-4
Cat. No. B2814385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
CAS871909-87-4
Molecular FormulaC9H10N4O2S
Molecular Weight238.27
Structural Identifiers
SMILESCCC(C(=O)O)N1N=C(N=N1)C2=CSC=C2
InChIInChI=1S/C9H10N4O2S/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6/h3-5,7H,2H2,1H3,(H,14,15)
InChIKeySMXMWEJIWOYPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(Thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid (CAS 871909-87-4): Physicochemical Profile and Comparator Landscape for Informed Procurement


2-[5-(Thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid (CAS 871909-87-4) is a synthetic heterocyclic building block belonging to the 5-aryl-2H-tetrazol-2-yl alkanoic acid class. The compound combines a thiophene ring, a 2H-tetrazole moiety, and a butanoic acid side chain . The tetrazole group serves as a non-classical bioisostere for carboxylic acids, offering similar acidity with enhanced metabolic stability, while the thiophen-3-yl substituent imparts distinct electronic and lipophilic character compared to phenyl or halogenated aryl analogs [1]. The compound is commercially available from multiple suppliers at 95% purity, with a molecular weight of 238.27 g/mol (C₉H₁₀N₄O₂S) and a predicted LogP of 2.47 .

Why Generic Tetrazole-Butanoic Acid Substitution Fails: Quantifiable pKa and LogP Divergence Demands Comparator-Specific Selection


Although the 2H-tetrazol-2-yl butanoic acid scaffold is conserved across multiple analogs, the 5-aryl substituent exerts a pronounced influence on key physicochemical parameters including acidity (pKa) and lipophilicity (LogP) [1]. Direct comparison reveals that replacing the thiophen-3-yl group with a 4-chlorophenyl substituent lowers the predicted pKa by approximately 1 log unit and increases LogP by more than 0.5 log units [2]. Such differences are sufficient to alter ionization state at physiological pH, modulate passive membrane permeability, and shift non-specific protein binding—any of which can confound structure-activity relationship (SAR) interpretation and lead to false-negative or false-positive results in biological assays [1]. Consequently, generic substitution of one 5-aryl-2H-tetrazol-2-yl butanoic acid for another without accounting for these quantifiable property differences introduces uncontrolled variables that undermine experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence for 2-[5-(Thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid (871909-87-4) Against Closest Analogs


Predicted pKa: Thiophen-3-yl Substitution Preserves Carboxylic Acid-Like Acidity vs. 4-Chlorophenyl-Induced Acidification

The predicted acid dissociation constant (pKa) of the target compound (4.02) is approximately 1.03 log units higher (i.e., ~10-fold less acidic) than that of its 4-chlorophenyl analog (pKa 2.99 ± 0.10) [1]. At physiological pH 7.4, the target compound is substantially deprotonated, consistent with carboxylic acid bioisosterism, whereas the 4-chlorophenyl analog is nearly fully ionized, potentially altering its molecular recognition profile [2].

pKa ionization state bioisostere medicinal chemistry

Predicted LogP: Thiophen-3-yl Substitution Confers Intermediate Lipophilicity Between Phenyl and 4-Chlorophenyl Analogs

The target compound exhibits a predicted LogP of 2.47, which lies between the phenyl analog (LogP 2.18) and the 4-chlorophenyl analog (LogP 3.04) [1][2]. This represents a +0.29 log unit increase over the phenyl analog and a −0.57 log unit decrease relative to the 4-chlorophenyl analog. The intermediate lipophilicity of the thiophen-3-yl derivative may offer a balanced profile for both aqueous solubility and membrane permeability.

LogP lipophilicity permeability drug-likeness

Binding Affinity Benchmark: Tetrazole-Butanoic Acid Scaffold Exhibits Weak Procathepsin L Inhibition, Underscoring the Role of Aryl Substituent Choice

A close structural analog, 2-[5-(4'-methoxybiphenyl-4-yl)-2H-tetrazol-2-yl]butanoic acid, was tested against human procathepsin L and demonstrated an IC₅₀ > 50 µM (i.e., essentially inactive) [1]. While direct activity data for the target compound at this target are not publicly available, this class-level result indicates that the tetrazole-butanoic acid scaffold alone does not confer potent procathepsin L inhibition. Therefore, any observed activity in related assays is likely driven by the specific 5-aryl substituent—in this case, thiophen-3-yl—rather than by the core scaffold [2].

procathepsin L enzyme inhibition IC50 HTS triage

Predicted pKa Parity: Thiophen-3-yl and Phenyl Analogs Exhibit Near-Identical Acidity, Supporting Bioisosteric Substitution

The predicted pKa of the target compound (4.02) is within 0.04 log units of the phenyl analog (pKa 4.06) [1][2]. This near-identical acidity supports the use of thiophen-3-yl as a bioisosteric replacement for phenyl in applications where preserving the ionization state is critical while introducing sulfur-mediated electronic or metabolic differentiation.

pKa parity phenyl bioisostere thiophene substitution

Optimal Research and Procurement Application Scenarios for 2-[5-(Thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid (871909-87-4)


Medicinal Chemistry SAR Exploration: Thiophene-Mediated pKa and LogP Modulation

Use this compound as a thiophene-containing probe in lead optimization campaigns where precise control of acidity and lipophilicity is required. The predicted pKa of 4.02 (comparable to carboxylic acids) and LogP of 2.47 provide a differentiated starting point relative to the more acidic and lipophilic 4-chlorophenyl analog (pKa 2.99, LogP 3.04) [1]. This enables systematic exploration of how sulfur incorporation affects target binding, solubility, and metabolic stability without simultaneously perturbing ionization state relative to the phenyl parent [2].

High-Throughput Screening Library Design: Negative Control Selection for Tetrazole-Containing Chemotypes

Deploy this compound as a representative thiophene-tetrazole scaffold control in HTS triage. Class-level data from the structurally related biphenyl-tetrazole analog shows IC₅₀ > 50 µM against procathepsin L, confirming that the core tetrazole-butanoic acid scaffold is not inherently promiscuous [1]. This supports its use as a negative control for distinguishing genuine thiophene-driven activity from assay interference artifacts in screening cascades [2].

Bioisosteric Replacement Studies: Thiophene as a Phenyl Surrogate with Preserved Acidity

When a phenyl ring replacement is sought to modulate oxidative metabolism or introduce a hydrogen-bond acceptor (sulfur), the thiophen-3-yl analog offers near-perfect pKa matching (ΔpKa = −0.04 vs. phenyl analog) [1]. This allows medicinal chemists to attribute any observed changes in biological activity specifically to the sulfur heteroatom rather than to altered ionization, making it an ideal comparator for benchmarking thiophene-specific pharmacological effects [2].

Physicochemical Profiling and Computational Model Validation

The well-defined predicted properties (pKa 4.02, LogP 2.47) and commercial availability at 95% purity render this compound suitable as a calibration or validation standard for in silico prediction models of heterocyclic acids [1]. Its intermediate lipophilicity between phenyl and 4-chlorophenyl analogs provides a useful data point for refining quantitative structure-property relationship (QSPR) models focused on tetrazole-containing drug-like molecules [2].

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